Bis[4-(difluoromethyl)phenyl]disulfide
Description
Bis[4-(difluoromethyl)phenyl]disulfide is an organosulfur compound characterized by a disulfide (–S–S–) bond linking two 4-(difluoromethyl)phenyl groups. The difluoromethyl (–CF₂H) substituents confer unique electronic and steric properties, distinguishing it from simpler diaryl disulfides. The difluoromethyl group is electron-withdrawing, which may enhance the electrophilicity of the disulfide bond, making it more reactive toward nucleophilic agents compared to unsubstituted or alkyl-substituted derivatives .
Properties
IUPAC Name |
1-(difluoromethyl)-4-[[4-(difluoromethyl)phenyl]disulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBPFEZPFKMLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)SSC2=CC=C(C=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(difluoromethyl)phenyl]disulfide typically involves the reaction of 4-(difluoromethyl)phenylthiol with an oxidizing agent. One common method is the oxidation of 4-(difluoromethyl)phenylthiol using hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent such as ethanol or acetonitrile and are carried out at room temperature or slightly elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of Bis[4-(difluoromethyl)phenyl]disulfide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(difluoromethyl)phenyl]disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(difluoromethyl)phenylthiol.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Bis[4-(difluoromethyl)phenyl]disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Bis[4-(difluoromethyl)phenyl]disulfide exerts its effects involves the interaction of the disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that interact with proteins, enzymes, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound of interest in both basic and applied research.
Comparison with Similar Compounds
Table 1: Structural Properties of Selected Diaryldisulfides
*Inferred molecular formula and weight based on substituents.
Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The –CF₂H group in Bis[4-(difluoromethyl)phenyl]disulfide likely enhances the disulfide bond’s susceptibility to nucleophilic attack compared to diphenyl disulfide, similar to –Cl and –NO₂ substituents . However, –NO₂ groups (as in bis(4-nitrophenyl)disulfide) exhibit stronger electron withdrawal, leading to higher redox activity .
- Electron-Donating Groups (EDGs): Bis(2,4-dimethylphenyl)disulfide, with –CH₃ groups, shows reduced reactivity due to steric and electronic effects, contrasting sharply with EWGs .
- Hydroxyl Groups: Bis(4-hydroxyphenyl)disulfide’s –OH substituents enable hydrogen bonding, increasing aqueous solubility but reducing thermal stability compared to fluorinated or chlorinated analogs .
Q & A
Q. What are the optimal synthetic routes for Bis[4-(difluoromethyl)phenyl]disulfide, and what challenges arise during purification?
Methodological Answer: Synthesis typically involves coupling 4-(difluoromethyl)thiophenol derivatives under oxidative conditions. Common methods include iodine-mediated oxidation or air oxidation in polar aprotic solvents (e.g., DMF). Challenges include controlling disulfide bond formation without over-oxidation to sulfonic acids. Purification may require column chromatography under inert atmospheres due to the compound’s sensitivity to moisture and light. Impurities such as monosulfide byproducts can complicate NMR characterization; LC-MS or HPLC with UV detection is recommended for purity assessment .
Q. How can researchers characterize the thermal stability of Bis[4-(difluoromethyl)phenyl]disulfide under varying conditions?
Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be employed to assess decomposition temperatures and phase transitions. Kinetic studies using isothermal TGA at multiple temperatures can determine activation energy via the Arrhenius equation. For hydrolytic stability, incubate the compound in buffered solutions (pH 3–9) and monitor degradation via HPLC. Parallel experiments under nitrogen vs. ambient air clarify oxidative stability .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl group influence the redox behavior of the disulfide bond?
Methodological Answer: Computational studies (DFT calculations) using software like Gaussian or ORCA can model electron density distribution and bond dissociation energies. Compare with non-fluorinated analogs (e.g., Bis[4-methylphenyl]disulfide) to isolate fluorine’s impact. Experimentally, cyclic voltammetry in acetonitrile with a Ag/AgCl reference electrode quantifies redox potentials. Correlate results with Hammett substituent constants to establish structure-reactivity relationships .
Q. What experimental designs are robust for assessing environmental persistence in aquatic systems?
Methodological Answer: Use a tiered approach:
- Lab-scale: OECD 309 (water-sediment systems) to measure half-life under aerobic/anaerobic conditions.
- Field studies: Deploy passive samplers in freshwater ecosystems and quantify residues via GC-MS.
- Biotic degradation: Inoculate with microbial consortia from contaminated sites and track metabolites via high-resolution mass spectrometry. Statistical analysis using ANOVA identifies significant degradation pathways .
Q. How can QSAR models predict the bioactivity of derivatives against microbial targets?
Methodological Answer: Develop a QSAR library using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Train models (e.g., Random Forest, SVM) on existing bioactivity data for disulfide-containing compounds. Validate with leave-one-out cross-validation. Experimental validation via MIC assays against E. coli and S. aureus confirms predictions. Address overfitting by incorporating Shannon entropy metrics for molecular diversity .
Q. What computational strategies simulate solvent effects on disulfide bond dynamics?
Methodological Answer: Molecular dynamics (MD) simulations in explicit solvents (water, DMSO) using AMBER or GROMACS reveal solvent-solute interactions. Free energy perturbation (FEP) calculations quantify solvation effects on bond flexibility. Pair with Raman spectroscopy to validate simulated S-S stretching frequencies. Solvent polarity indices (e.g., ET(30)) correlate with simulation outcomes .
Addressing Data Contradictions
Q. How should discrepancies in reported reaction kinetics under varying pH be resolved?
Methodological Answer: Replicate experiments using standardized buffers (e.g., phosphate vs. citrate) to isolate pH effects. Employ stopped-flow spectroscopy for real-time monitoring of disulfide cleavage rates. Meta-analysis of published data using Bayesian statistics identifies outliers. Confounding factors (e.g., ionic strength) are controlled via Design of Experiments (DoE) methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
